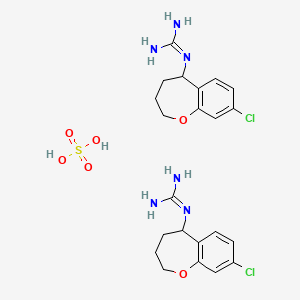
2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxepin ring, a guanidine group, and a sulfuric acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepin ring.
Introduction of the Guanidine Group:
Sulfuric Acid Addition: Finally, the compound is treated with sulfuric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced benzoxepin derivatives.
Substitution: Formation of substituted benzoxepin derivatives.
Scientific Research Applications
2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The benzoxepin ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
- 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Uniqueness
2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine is unique due to the presence of both the guanidine group and the sulfuric acid moiety, which are not commonly found together in similar compounds.
Properties
CAS No. |
37483-81-1 |
|---|---|
Molecular Formula |
C22H30Cl2N6O6S |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
2-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H14ClN3O.H2O4S/c2*12-7-3-4-8-9(15-11(13)14)2-1-5-16-10(8)6-7;1-5(2,3)4/h2*3-4,6,9H,1-2,5H2,(H4,13,14,15);(H2,1,2,3,4) |
InChI Key |
QJUUZCVAODSJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Cl)OC1)N=C(N)N.C1CC(C2=C(C=C(C=C2)Cl)OC1)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


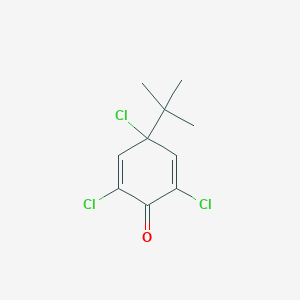

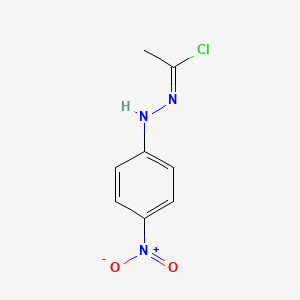
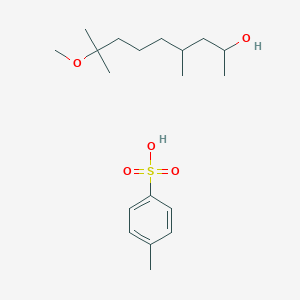
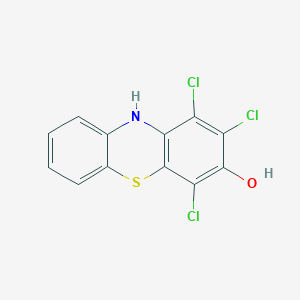

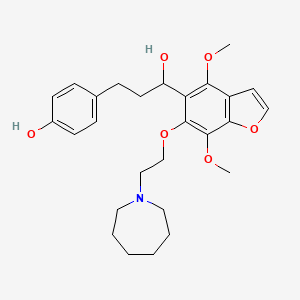
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
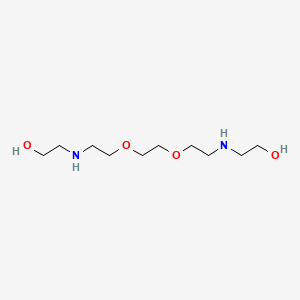



![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
